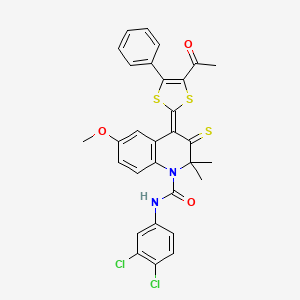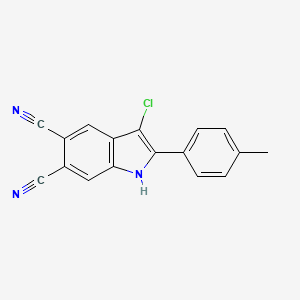![molecular formula C25H30N4O5 B11038486 N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide](/img/structure/B11038486.png)
N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
Benzimidazole Core: The central benzimidazole ring consists of a fused benzene and imidazole moiety.
Piperidine Substituent: The piperidine group attached to the benzimidazole ring contributes to the compound’s pharmacological properties.
Trimethoxybenzamide Side Chain: The three methoxy groups on the benzene ring provide additional functionalization.
Preparation Methods
The synthesis of Compound X involves two key steps:
Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:
Hydrazine Derivative Formation:
Chemical Reactions Analysis
Compound X undergoes various reactions:
Nucleophilic Aromatic Substitution (SNAr): The formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde involves SNAr reaction between the benzimidazole thione and 4-fluorobenzaldehyde.
Thiosemicarbazone Formation: The second step involves the condensation of the aldehyde with thiosemicarbazide to form the hydrazine derivative.
Common reagents include DMSO, ethanol, and appropriate catalysts.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigate its potential as an anticancer, antiviral, or anti-inflammatory agent.
Chemistry: Explore its coordination chemistry due to the flexibility of thiosemicarbazones as ligands.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While Compound X is unique, consider comparing it with related benzimidazole derivatives like Bilastine (a histamine H1 receptor antagonist) and other thiosemicarbazones . Highlight their distinct features and applications.
Properties
Molecular Formula |
C25H30N4O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H30N4O5/c1-32-20-14-17(15-21(33-2)23(20)34-3)25(31)26-11-8-22(30)29-12-9-16(10-13-29)24-27-18-6-4-5-7-19(18)28-24/h4-7,14-16H,8-13H2,1-3H3,(H,26,31)(H,27,28) |
InChI Key |
VKZNGVBOHMIFHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11038423.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038438.png)
![Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)

![7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11038468.png)
![1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11038471.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11038473.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11038481.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038490.png)
![2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide](/img/structure/B11038494.png)
![4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038497.png)
